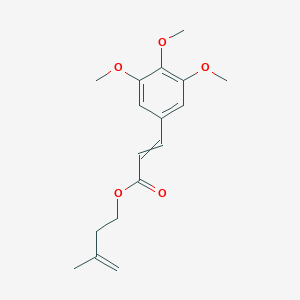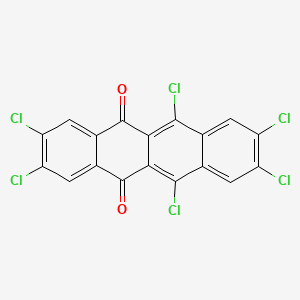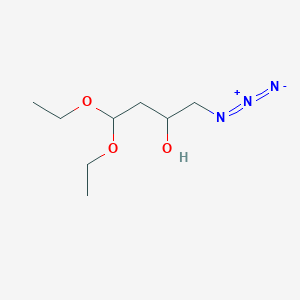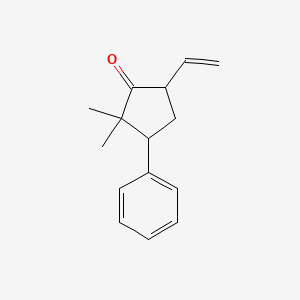![molecular formula C20H22 B14269683 5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) CAS No. 130224-87-2](/img/structure/B14269683.png)
5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors to maintain the necessary conditions for the Diels-Alder reaction. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in a range of chemical reactions, often acting as a reactive intermediate. The pathways involved typically include cycloaddition and substitution reactions, which are facilitated by the compound’s unique electronic configuration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Utilized in the synthesis of various organic compounds.
5-Ethylidene-2-norbornene: Used in the production of synthetic rubbers.
Uniqueness
5,5’-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene) is unique due to its dual bicyclic structure connected by a phenylene group. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
130224-87-2 |
|---|---|
Formule moléculaire |
C20H22 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
5-[4-(2-bicyclo[2.2.1]hept-5-enyl)phenyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H22/c1-3-17-9-13(1)11-19(17)15-5-7-16(8-6-15)20-12-14-2-4-18(20)10-14/h1-8,13-14,17-20H,9-12H2 |
Clé InChI |
BDOKDQVOFFMXBX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)C3=CC=C(C=C3)C4CC5CC4C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)


![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)





![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
oxophosphanium](/img/structure/B14269673.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

